CVT-10216

Descripción

Propiedades

IUPAC Name |

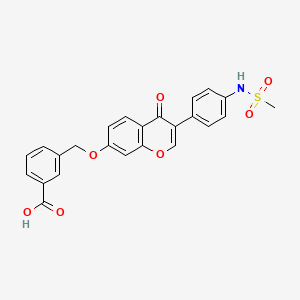

3-[[3-[4-(methanesulfonamido)phenyl]-4-oxochromen-7-yl]oxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO7S/c1-33(29,30)25-18-7-5-16(6-8-18)21-14-32-22-12-19(9-10-20(22)23(21)26)31-13-15-3-2-4-17(11-15)24(27)28/h2-12,14,25H,13H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOOFJZTRCPVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005334-57-5 | |

| Record name | CVT-10216 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005334575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CVT-10216 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9H432757X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide on the Core Mechanism of Action: Ranolazine

An important clarification regarding the compound "CVT-10216" is necessary at the outset of this technical guide. Initial research indicates that the query "this compound" is associated with a highly selective, reversible inhibitor of aldehyde dehydrogenase-2 (ALDH-2), with a potential therapeutic application in anxiety and substance abuse disorders. However, the detailed request for information on signaling pathways related to cardiac function, such as ion channel modulation, aligns more closely with the mechanism of action of Ranolazine , another cardiovascular drug developed by CV Therapeutics. It is plausible that the identifier "this compound" was mistakenly used when the intended subject was Ranolazine.

Therefore, this guide will proceed by first providing a comprehensive overview of the mechanism of action for Ranolazine, in line with the detailed requirements of the user's request. This will be followed by a summary of the available information on this compound.

This guide provides an in-depth exploration of the molecular mechanism of action of Ranolazine, a drug primarily used for the treatment of chronic angina.

Core Mechanism of Action: Inhibition of the Late Sodium Current (INaL)

The principal mechanism of action of Ranolazine is the inhibition of the late inward sodium current (INaL) in ventricular myocardial cells.[1][2][3] Under normal physiological conditions, the late sodium current is a small, sustained current that contributes to the plateau phase of the cardiac action potential. However, in pathological conditions such as myocardial ischemia, the activity of the late INaL is enhanced, leading to an intracellular sodium overload.[3]

This excess intracellular sodium disrupts the normal function of the sodium-calcium exchanger (NCX), causing it to operate in its reverse mode.[2][4] Consequently, there is an influx of calcium into the cell, leading to intracellular calcium overload.[1][4] This calcium overload is a key contributor to the mechanical and electrical dysfunction observed in the ischemic myocardium, including impaired relaxation, increased diastolic wall stress, and a predisposition to arrhythmias.[1]

Ranolazine selectively inhibits the late INaL, thereby reducing the intracellular sodium and subsequent calcium overload.[3][5] This action helps to restore ionic homeostasis, improve diastolic function, and reduce myocardial oxygen consumption without significantly affecting heart rate or blood pressure.[1][5][6]

Quantitative Data on Ion Channel Inhibition

The following table summarizes the inhibitory concentrations (IC50) of Ranolazine on various cardiac ion channels.

| Ion Current | IC50 (μM) | Cell Type/Preparation | Reference |

| Late INa | 5.9 | Canine Ventricular Myocytes | [7] |

| IKr (rapidly activating delayed-rectifier K+ current) | 11.5 | Canine Ventricular Myocytes | [7][8] |

| Late ICa | 50 | Canine Ventricular Myocytes | [7] |

| INa-Ca (Sodium-Calcium Exchanger Current) | 91 | Canine Ventricular Myocytes | [7] |

| Peak ICa | 296 | Canine Ventricular Myocytes | [7] |

| IKs (slowly activating delayed-rectifier K+ current) | 17% inhibition at 30 μM | Canine Ventricular Myocytes | [7] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Current Measurement

A standard experimental protocol to determine the effect of Ranolazine on specific ion currents (e.g., IKr, late INa) in isolated cardiac myocytes involves the whole-cell patch-clamp technique.

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., canine).

-

Electrode Preparation: Borosilicate glass microelectrodes with a specific resistance are filled with an internal solution mimicking the intracellular ionic composition.

-

Cell Clamping: A single myocyte is "patched" with the microelectrode, and the membrane is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.

-

Voltage Protocols: Specific voltage-clamp protocols are applied to isolate the ion current of interest. For example, to measure IKr, depolarizing pulses are applied from a holding potential, followed by a repolarizing ramp or step to elicit the characteristic tail current.

-

Drug Application: Ranolazine at various concentrations is perfused into the experimental chamber.

-

Data Acquisition and Analysis: The current responses before and after drug application are recorded and analyzed to determine the concentration-dependent inhibition and calculate the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

Caption: Pathophysiological cascade of myocardial ischemia and the inhibitory action of Ranolazine.

Caption: A typical experimental workflow for studying the effects of a compound on cardiac ion channels.

Summary of this compound Mechanism of Action

This compound is a potent and selective, reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2).[9] Its mechanism of action is distinct from that of Ranolazine and is not primarily related to cardiovascular ion channel modulation.

Core Mechanism of Action: ALDH2 Inhibition

The primary action of this compound is the inhibition of the mitochondrial enzyme ALDH2.[9][10] This enzyme is crucial for the metabolism of acetaldehyde, a toxic byproduct of alcohol metabolism.[11] By inhibiting ALDH2, this compound leads to an accumulation of acetaldehyde following alcohol consumption. This effect is being investigated for its potential to reduce excessive alcohol intake.[12][13]

Additionally, ALDH2 is involved in the metabolism of other aldehydes and has been implicated in various physiological and pathological processes. Research suggests that this compound may have therapeutic potential in conditions such as anxiety and drug addiction.[13][14][15]

Quantitative Data on ALDH Inhibition

| Enzyme | IC50 (nM) | Reference |

| ALDH2 | 29 | [9] |

| ALDH1 | 1300 | [9] |

Signaling Pathway Diagram

Caption: The role of this compound in the ethanol metabolism pathway.

References

- 1. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]

- 2. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ranolazine? [synapse.patsnap.com]

- 4. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suppression of Heavy Drinking and Alcohol Seeking by a Selective ALDH-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A selective ALDH-2 inhibitor reduces anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

CVT-10216: A Technical Whitepaper on the Selective and Reversible Inhibition of Aldehyde Dehydrogenase 2 (ALDH2)

Abstract

Aldehyde Dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme, is the principal catalyst in the oxidation of acetaldehyde, a toxic metabolite of alcohol. Its dysfunction is implicated in a variety of human diseases, including alcoholism, cardiovascular conditions, and neurodegenerative disorders. CVT-10216 has emerged as a potent, highly selective, and reversible inhibitor of ALDH2. This document provides a comprehensive technical overview of this compound, detailing its biochemical properties, mechanism of action, pharmacological effects, and the experimental protocols used in its characterization. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for research and development professionals.

Introduction to ALDH2 and the Role of this compound

The human aldehyde dehydrogenase (ALDH) superfamily consists of 19 enzymes responsible for metabolizing a wide range of endogenous and exogenous aldehydes.[1] Among these, the mitochondrial enzyme ALDH2 is paramount for its role in detoxifying acetaldehyde, the primary product of ethanol metabolism.[2] A common genetic polymorphism (ALDH2*2), particularly prevalent in East Asian populations, results in a near-inactive enzyme, leading to acetaldehyde accumulation and associated adverse reactions known as "alcohol flushing syndrome".[1][3]

Beyond alcohol metabolism, ALDH2 is crucial for detoxifying reactive aldehydes generated from lipid peroxidation, such as 4-hydroxynonenal (4-HNE), thereby protecting against oxidative stress.[1][4] The enzyme also participates in dopamine metabolism in the brain.[1][5] Given its central role, modulating ALDH2 activity presents significant therapeutic potential.

This compound is a synthetic, non-covalent (reversible) inhibitor designed for high potency and selectivity against ALDH2.[6][7] Unlike irreversible inhibitors like disulfiram, which has poor compliance and off-target effects, this compound offers a more targeted approach.[6] Its development was based on the structure of daidzin, a natural isoflavone, to optimize binding within the ALDH2 active site.[1][2] This whitepaper consolidates the technical data on this compound's function and application in preclinical research.

Biochemical Profile and Quantitative Data

This compound is characterized by its high affinity for ALDH2 and significant selectivity over other ALDH isoforms, particularly the cytosolic ALDH1.

Physicochemical and Biochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-[[[3-[4-[(Methylsulfonyl)amino]phenyl]-4-oxo-4H-1-benzopyran-7-yl]oxy]methyl]benzoic acid | [7] |

| Synonyms | GS-455534 | [8][9] |

| CAS Number | 1005334-57-5 | [7][10] |

| Molecular Formula | C24H19NO7S | [7][] |

| Molecular Weight | 465.48 g/mol | [7][] |

| Inhibition Type | Reversible | [6][7][12] |

In Vitro Potency and Selectivity

The inhibitory activity of this compound has been quantified against ALDH2 and ALDH1, demonstrating a significant selectivity window.

| Target Enzyme | IC50 Value | Selectivity (ALDH1/ALDH2) | Reference |

| ALDH2 (human) | 29 nM | >44-fold | [6][7][10][12] |

| ALDH1 (human) | 1.3 µM (1300 nM) | - | [6][7][10][12] |

Solubility and Stock Solution Preparation

Proper solubilization is critical for both in vitro and in vivo experiments.

| Solvent | Maximum Concentration | Reference |

| DMSO | 100 mM (46.55 mg/mL) | [7] |

| 1 eq. NaOH | 50 mM (23.27 mg/mL) | [7] |

| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL | [10] |

For long-term storage, stock solutions are typically kept at -80°C for up to 6 months or -20°C for up to 1 month.[10]

Summary of Preclinical In Vivo Studies

This compound has been evaluated in various rodent models to assess its pharmacological effects.

| Animal Model | Dosing (Route) | Key Finding | Reference |

| Fawn-Hooded Rats | 3.75, 7.5, 15 mg/kg (i.p.) | Dose-dependent increase in social interaction (anxiolytic effect). | [10][13] |

| Fawn-Hooded (FH) Rats | 1, 3, 10 mg/kg (i.p.) | Potent inhibition of alcohol self-administration. | [6] |

| Long Evans (LE) Rats | 15 mg/kg (i.p.) | Prevention of operant alcohol self-administration. | [6] |

| Sprague-Dawley Rats | 10, 20 mg/kg (i.p.) | Significant decrease in methamphetamine-induced hyperlocomotion. | [5] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily by inhibiting ALDH2-mediated metabolic pathways for alcohol and key neurotransmitters.

Inhibition of Acetaldehyde Metabolism

The primary mechanism for reducing alcohol consumption is the inhibition of acetaldehyde breakdown. In the liver, alcohol dehydrogenase (ADH) rapidly converts ethanol to acetaldehyde. ALDH2 is the rate-limiting enzyme that subsequently metabolizes toxic acetaldehyde to non-toxic acetate.[2] By blocking ALDH2, this compound causes a rapid accumulation of acetaldehyde following alcohol ingestion, leading to aversive effects and discouraging further drinking.[6]

Modulation of Dopamine Metabolism

ALDH2 is also involved in the metabolic pathway of dopamine, a key neurotransmitter in the brain's reward circuitry.[1] Dopamine is first metabolized by monoamine oxidase (MAO) to 3,4-dihydroxyphenylacetaldehyde (DOPAL). ALDH2 then rapidly detoxifies DOPAL to 3,4-dihydroxyphenylacetic acid (DOPAC). Inhibition of ALDH2 by this compound leads to the accumulation of DOPAL, a neurotoxic aldehyde.[2] This alteration in dopamine metabolism is believed to underlie this compound's ability to prevent alcohol-induced increases in dopamine release in the nucleus accumbens and suppress cocaine or methamphetamine-seeking behaviors.[5][6]

References

- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic basis for overcoming acetaldehyde-induced adverse reaction in Asian alcoholics, heterozygous for the variant ALDH2*2 gene allele - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suppression of Heavy Drinking and Alcohol Seeking by a Selective ALDH-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CVT 10216 | Aldehyde Dehydrogenases | Tocris Bioscience [tocris.com]

- 8. glpbio.com [glpbio.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. A selective ALDH-2 inhibitor reduces anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Discovery and Synthesis of CVT-10216, a Potent and Selective ALDH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-10216, also known as GS-455534, is a potent, selective, and reversible inhibitor of mitochondrial aldehyde dehydrogenase 2 (ALDH2). This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. The document details the structure-activity relationship (SAR) studies that led to its development from the natural product daidzin, its mechanism of action in modulating dopamine metabolism, and its potential therapeutic applications in conditions such as alcoholism and anxiety. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its quantitative pharmacological data.

Discovery and Rationale

The discovery of this compound originated from studies of daidzin, a natural isoflavone found in the kudzu root, which has been used in traditional Chinese medicine to reduce alcohol consumption.[1] Daidzin was identified as a potent inhibitor of ALDH2, the primary enzyme responsible for detoxifying acetaldehyde, the toxic metabolite of alcohol.[2] Elevated acetaldehyde levels after alcohol consumption are associated with unpleasant side effects, leading to a decrease in drinking behavior.

This compound was developed through structure-activity relationship (SAR) studies of daidzin and its analogues, with the goal of optimizing potency and selectivity for ALDH2.[3] The co-crystal structure of ALDH2 with daidzin provided a structural basis for the design of novel inhibitors with enhanced binding affinity.[4] Computational modeling and synthetic chemistry efforts led to the identification of this compound as a lead candidate with significantly improved inhibitory activity compared to the parent compound.[4]

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthetic strategy for analogous isoflavone-based ALDH2 inhibitors involves a multi-step process. The synthesis of the isoflavone core is a key feature, followed by modifications at the 7- and 4'-positions of the isoflavone skeleton, which have been shown to be critical for potent ALDH2 inhibition.[1][3]

A plausible synthetic approach, based on established isoflavone synthesis methodologies, is outlined below. This proposed pathway is for illustrative purposes and would require optimization.

Caption: Proposed general synthesis pathway for this compound.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the potent and selective inhibition of ALDH2.[5] This inhibition is reversible, which may offer a better safety profile compared to irreversible inhibitors.[5]

Alcohol Metabolism

By inhibiting ALDH2, this compound leads to an accumulation of acetaldehyde upon alcohol consumption.[] The resulting aversive reaction is thought to be the primary mechanism for its efficacy in reducing alcohol intake.

Dopamine Metabolism

Beyond its role in alcohol metabolism, ALDH2 is also involved in the metabolism of dopamine, a key neurotransmitter in the brain's reward pathways. ALDH2 metabolizes 3,4-dihydroxyphenylacetaldehyde (DOPAL), a reactive metabolite of dopamine. Inhibition of ALDH2 by this compound leads to an increase in DOPAL levels, which can subsequently inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[] This modulation of dopamine signaling is believed to contribute to its effects on reducing cravings for alcohol and other substances of abuse, as well as its anxiolytic properties.[7]

Caption: Signaling pathway of this compound in alcohol and dopamine metabolism.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity [5]

| Target | IC50 (nM) |

| ALDH2 | 29 |

| ALDH1 | 1300 |

Table 2: Preclinical Efficacy in Animal Models []

| Model | Species | Effect |

| Alcohol Self-Administration | Rat | Significant reduction in alcohol intake |

| Cue-Induced Reinstatement of Alcohol Seeking | Rat | Elimination of seeking behavior |

| Alcohol Withdrawal-Induced Anxiety | Rat | Anxiolytic effects |

Experimental Protocols

In Vitro ALDH2 Inhibition Assay[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ALDH2.

Materials:

-

Recombinant human ALDH2 enzyme

-

This compound stock solution (in DMSO)

-

NAD+

-

3,4-Dihydroxyphenylacetaldehyde (DOPAL) or other suitable substrate

-

Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

-

96-well microplate

-

Microplate reader capable of measuring NADH fluorescence (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, NAD+, and the diluted this compound or vehicle (DMSO).

-

Initiate the reaction by adding the ALDH2 enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).

-

Start the enzymatic reaction by adding the substrate (DOPAL).

-

Immediately measure the rate of NADH production by monitoring the increase in fluorescence over time.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Experimental workflow for the in vitro ALDH2 inhibition assay.

In Vivo Microdialysis for Dopamine Measurement

Objective: To assess the effect of this compound on extracellular dopamine levels in the nucleus accumbens of freely moving rats.

Materials:

-

Male Wistar rats

-

This compound solution for injection

-

Microdialysis probes

-

Stereotaxic apparatus

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgically implant a guide cannula targeting the nucleus accumbens in anesthetized rats using a stereotaxic apparatus.

-

Allow the animals to recover from surgery for a minimum of 24 hours.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable dopamine levels.

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Express the results as a percentage of the baseline dopamine levels and compare the effects of this compound to the vehicle control.

Conclusion

This compound is a promising small molecule inhibitor of ALDH2 with a well-defined mechanism of action and demonstrated preclinical efficacy in models of alcohol consumption and anxiety. Its discovery, based on rational drug design from a natural product scaffold, highlights a successful strategy in modern medicinal chemistry. Further investigation into its clinical utility is warranted. This technical guide provides a foundational resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound and other ALDH2 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Daidzin inhibits mitochondrial aldehyde dehydrogenase and suppresses ethanol intake of Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of potential antidipsotropic isoflavones: inhibitors of the mitochondrial monoamine oxidase-aldehyde dehydrogenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A selective ALDH-2 inhibitor reduces anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of CVT-10216: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-10216 is a potent and selective, reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme involved in aldehyde metabolism. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, and summarizing key in vitro and in vivo findings. Experimental protocols for pivotal studies are described to facilitate reproducibility and further investigation. Signaling pathway and experimental workflow diagrams are provided to visually represent the compound's interactions and study designs. This technical guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and addiction science.

Introduction

Aldehyde dehydrogenase 2 (ALDH2) plays a crucial role in the detoxification of both endogenous and exogenous aldehydes, most notably acetaldehyde, the primary and toxic metabolite of alcohol. Genetic deficiencies in ALDH2 are common in East Asian populations and are associated with a lower risk of alcoholism, highlighting the enzyme as a promising therapeutic target for the treatment of alcohol use disorder. This compound has emerged as a highly selective and reversible inhibitor of ALDH2, demonstrating potential therapeutic applications in addiction and anxiety.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the potent and selective inhibition of the mitochondrial enzyme ALDH2. It is a reversible inhibitor with a high affinity for ALDH2, leading to a temporary and controlled modulation of the enzyme's activity. By inhibiting ALDH2, this compound effectively blocks the conversion of acetaldehyde to acetate. This leads to an accumulation of acetaldehyde following alcohol consumption, which is thought to contribute to its effects on reducing alcohol intake.

Furthermore, ALDH2 is involved in the metabolism of dopamine, a key neurotransmitter in the brain's reward system. Inhibition of ALDH2 by this compound can modulate dopamine signaling, which may underlie its effects on drug-seeking behaviors and its anxiolytic properties. The anxiolytic effects of this compound may also be partially mediated through interactions with the GABA-benzodiazepine system[1].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound [2][3]

| Target Enzyme | IC50 (nM) |

| ALDH2 | 29 |

| ALDH1 | 1300 |

Table 2: In Vivo Effects of this compound on Alcohol Consumption in Rats [4]

| Animal Model | Dosing (mg/kg, i.p.) | Effect on Alcohol Intake |

| Fawn Hooded (FH) Rats (2-bottle choice) | 7.5, 15, 30 | Dose-dependent reduction |

| FH Rats (Operant Self-Administration) | 3, 10 | Significant inhibition |

| Inbred P (iP) Rats (Operant Self-Administration) | 3.75, 7.5, 15 | Potent inhibition |

| Long Evans (LE) Rats (Operant Self-Administration) | 3, 10, 15 | Dose-dependent decrease |

Table 3: In Vivo Anxiolytic Effects of this compound in Rats [2][3]

| Animal Model | Dosing (mg/kg, i.p.) | Effect |

| Fawn-Hooded Rats (Social Interaction) | 3.75, 7.5, 15 | Dose-dependent increase in social interaction |

| Alcohol-Withdrawal Induced Anxiety | 3.75, 15 | Anxiolytic effect at 15 mg/kg |

Note: No publicly available data on the pharmacokinetics (Cmax, Tmax, half-life, bioavailability) of this compound were found.

Experimental Protocols

In Vitro ALDH Activity Assay[4]

This protocol describes the method to determine the inhibitory activity of this compound on ALDH1 and ALDH2.

-

Reagents:

-

Sodium phosphate buffer (50 mM, pH 7.4)

-

NAD+ (1.2 mM)

-

Recombinant human ALDH1 (10 nM) or ALDH2 (1 nM)

-

Substrate: Acetaldehyde (0.18 mM for ALDH1) or Formaldehyde (0.3 mM for ALDH2)

-

This compound (various concentrations)

-

-

Procedure:

-

The assay is conducted in a 96-well plate format.

-

To each well, add the sodium phosphate buffer, NAD+, and the respective ALDH enzyme.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding the substrate (acetaldehyde for ALDH1 or formaldehyde for ALDH2).

-

The rate of NADH formation is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Alcohol Self-Administration in Rats[4]

This protocol outlines the general procedure for assessing the effect of this compound on alcohol consumption in an operant self-administration paradigm.

-

Animals:

-

Male Fawn Hooded (FH), inbred P (iP), or Long Evans (LE) rats, known for their high alcohol preference.

-

-

Apparatus:

-

Standard operant conditioning chambers equipped with two levers and a liquid dispenser.

-

-

Procedure:

-

Training: Rats are trained to press a lever to receive a 10% (v/v) ethanol solution as a reward. The other lever is inactive. Training continues until stable responding is achieved.

-

Drug Administration: this compound is dissolved in a vehicle (e.g., 0.5% methylcellulose) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 15 mg/kg). A vehicle control group is also included.

-

Testing: Following drug administration (typically 30 minutes prior to the session), rats are placed in the operant chambers for a 30-minute session. The number of lever presses and the volume of ethanol consumed are recorded.

-

Data Analysis: The data are analyzed to compare the alcohol intake and lever-pressing behavior between the this compound-treated groups and the vehicle control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its in vivo evaluation.

Caption: Dopamine Metabolism and the Point of Intervention by this compound.

Caption: A Generalized Workflow for In Vivo Efficacy Testing of this compound.

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials of this compound in humans. The development status of this compound remains in the preclinical phase.

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action as a selective, reversible ALDH2 inhibitor. The comprehensive data from in vitro and in vivo studies demonstrate its potential in reducing alcohol consumption and alleviating anxiety-like behaviors. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic utility of this compound. Future studies are warranted to explore its pharmacokinetic profile and to assess its safety and efficacy in human populations.

References

- 1. A selective ALDH-2 inhibitor reduces anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A selective ALDH-2 inhibitor reduces anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of Heavy Drinking and Alcohol Seeking by a Selective ALDH-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Reversible Inhibition Kinetics of CVT-10216: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the reversible inhibition kinetics of CVT-10216, a potent and selective inhibitor of aldehyde dehydrogenase 2 (ALDH2). Designed for researchers, scientists, and drug development professionals, this document details the kinetic parameters, experimental methodologies, and mechanistic pathways associated with this compound's interaction with ALDH2.

Executive Summary

This compound is a highly selective, reversible inhibitor of mitochondrial ALDH2.[1] It demonstrates significant potential in various therapeutic areas, including the reduction of excessive alcohol consumption.[2][3] This guide summarizes the key quantitative data on its inhibitory activity, provides detailed experimental protocols for its kinetic characterization, and visualizes the underlying biochemical processes.

Quantitative Inhibition Data

The inhibitory potency of this compound against ALDH2 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values highlight its selectivity for ALDH2 over the cytosolic isoform, ALDH1.

| Parameter | ALDH2 | ALDH1 | Reference |

| IC50 | ~29 nM | 1300 nM | [1][2][4][5] |

| Ki | 26 nM | - | [1] |

| αKi | 76 nM | - | [1] |

Table 1: Summary of quantitative inhibition data for this compound.

Reversible Inhibition Mechanism

Experimental Protocols

In Vitro Enzyme Inhibition Assay

A detailed protocol for determining the inhibitory kinetics of this compound on human ALDH2 is outlined below.

Materials:

-

Human recombinant ALDH2 and ALDH1

-

This compound

-

NAD+

-

Formaldehyde (for ALDH2 assay)

-

Acetaldehyde (for ALDH1 assay)

-

Sodium Phosphate Buffer (50 mM, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a reaction mixture in a 50 mM sodium phosphate buffer (pH 7.4) containing 1.2 mM NAD+.

-

For the ALDH2 assay, add 1 nM of human ALDH2 enzyme. For the ALDH1 assay, use 10 nM of human ALDH1.

-

Introduce varying concentrations of this compound to the reaction mixtures.

-

Initiate the enzymatic reaction by adding the aldehyde substrate. For ALDH2, use 0.3 mM formaldehyde. For ALDH1, use 0.18 mM acetaldehyde. These concentrations are equivalent to the Km values for their respective enzymes.[1]

-

Monitor the rate of NADH formation at 25°C using a fluorometer with excitation and emission wavelengths set at 340 nm and 460 nm, respectively.[1]

-

To determine the type of inhibition, perform the assay with varying concentrations of both the substrate (e.g., 3-propoxy-4-carboxyaldehyde, 3-PCA) and the inhibitor (this compound).

-

Analyze the data using double reciprocal plots (Lineweaver-Burk plots) by plotting 1/velocity against 1/[substrate].

-

Further analyze the data by creating secondary plots of the slopes and y-intercepts from the Lineweaver-Burk plots against the concentration of this compound to determine the inhibition constants, Ki and αKi.[1]

Visualizing the Molecular Interactions and Workflows

To further elucidate the processes involved, the following diagrams visualize the key pathways and experimental logic.

Caption: Mixed-type reversible inhibition of ALDH2 by this compound.

Caption: Experimental workflow for kinetic analysis of this compound.

References

CVT-10216: A Potent and Selective Inhibitor of Aldehyde Dehydrogenase 2

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of CVT-10216 against aldehyde dehydrogenase 2 (ALDH2) in comparison to its effect on aldehyde dehydrogenase 1 (ALDH1). This compound is a potent, selective, and reversible inhibitor of ALDH2, an important mitochondrial enzyme involved in alcohol metabolism and the detoxification of various aldehydes. This document outlines the quantitative inhibitory data, detailed experimental methodologies for its determination, and a visualization of its impact on a key neurological pathway.

Quantitative Inhibitory Data: IC50 Values

The inhibitory potency of this compound against ALDH2 and ALDH1 is summarized in the table below. The data clearly demonstrates the compound's high selectivity for the ALDH2 isoform.

| Enzyme Isoform | IC50 Value | Reference |

| ALDH2 | 29 nM | [1][2][3][4] |

| ALDH1 | 1300 nM (1.3 µM) | [1][2][4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The determination of the IC50 values for this compound against ALDH1 and ALDH2 can be conducted using a spectrophotometric enzyme inhibition assay. The following protocol is based on methodologies described in the scientific literature.[2]

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of human ALDH1 and ALDH2.

Materials:

-

Purified recombinant human ALDH1 and ALDH2 enzymes

-

This compound

-

Nicotinamide adenine dinucleotide (NAD+)

-

Acetaldehyde (substrate for ALDH1)

-

Formaldehyde (substrate for ALDH2)

-

Sodium phosphate buffer (50 mM, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution to create a range of concentrations for the assay.

-

Prepare working solutions of enzymes, NAD+, and substrates in the sodium phosphate buffer.

-

-

Assay Conditions for ALDH1:

-

Assay Conditions for ALDH2:

-

The reaction mixture should contain 50 mM sodium phosphate buffer (pH 7.4), 1.2 mM NAD+, and 1 nM ALDH2.[2]

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the enzymatic reaction by adding 0.3 mM formaldehyde (a concentration equal to its Km for ALDH2). Formaldehyde is used for the ALDH2 assay due to the very low Km of acetaldehyde for this enzyme, which can make accurate measurements challenging.[2]

-

-

Measurement of Enzyme Activity:

-

The activity of both ALDH1 and ALDH2 is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

The reaction is allowed to proceed for a set period, and the rate of NADH production is calculated from the linear portion of the absorbance versus time curve.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction containing no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

-

Signaling Pathway Visualization

This compound has been shown to prevent the increase in dopamine in the nucleus accumbens that is typically induced by alcohol, without affecting the basal levels of dopamine.[1][2] This mechanism is significant in the context of alcohol-seeking behavior. The following diagram illustrates this inhibitory effect.

Caption: Mechanism of this compound in modulating the alcohol reward pathway.

References

CVT-10216 and its Effects on Dopamine Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-10216 is a potent, selective, and reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2), a critical enzyme in the metabolic pathways of both alcohol and catecholamines. This document provides a comprehensive technical guide on the effects of this compound on dopamine metabolism. It synthesizes findings from preclinical studies, detailing the compound's mechanism of action, its quantitative impact on dopamine and its metabolites, and the experimental protocols used to elucidate these effects. The information presented herein is intended to support further research and development in therapeutic areas where modulation of the dopaminergic system via ALDH2 inhibition is a promising strategy.

Introduction

Dopamine (DA) is a crucial neurotransmitter involved in a myriad of physiological processes, including motor control, motivation, reward, and cognitive function. The dysregulation of dopaminergic signaling is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and substance use disorders. The metabolism of dopamine is a tightly regulated process involving several key enzymes, including monoamine oxidase (MAO), catechol-O-methyltransferase (COMT), and aldehyde dehydrogenase (ALDH).

This compound has emerged as a significant pharmacological tool for investigating the role of ALDH2 in various biological processes. It is a highly selective, reversible inhibitor of ALDH2 with an IC50 of 29 nM, demonstrating over 40-fold selectivity for ALDH2 over the cytosolic isoform, ALDH1 (IC50 of 1300 nM)[1][2][3][4][5]. By inhibiting ALDH2, this compound disrupts the normal metabolic cascade of dopamine, leading to significant alterations in the levels of dopamine and its metabolites. This targeted action provides a unique opportunity to study the downstream consequences of ALDH2 inhibition on dopaminergic neurotransmission and to explore its therapeutic potential.

Mechanism of Action: Modulation of Dopamine Metabolism

The primary mechanism by which this compound influences dopamine metabolism is through the inhibition of ALDH2. In the canonical dopamine metabolic pathway, dopamine is first deaminated by MAO to form 3,4-dihydroxyphenylacetaldehyde (DOPAL), a highly reactive and potentially neurotoxic aldehyde[6]. ALDH2 is the principal enzyme responsible for the detoxification of DOPAL by oxidizing it to 3,4-dihydroxyphenylacetic acid (DOPAC)[6].

By inhibiting ALDH2, this compound leads to an accumulation of DOPAL. This accumulation has two major downstream consequences:

-

Shunting of Dopamine Metabolism: The buildup of DOPAL can lead to its alternative metabolic processing. One key pathway that becomes more prominent is the condensation of DOPAL with dopamine itself to form tetrahydropapaveroline (THP), a tetrahydroisoquinoline derivative[2][4]. THP has been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, thereby creating a negative feedback loop that reduces overall dopamine production[2][4]. Another alternative pathway for DOPAL is its reduction to 3,4-dihydroxyphenylethanol (DOPET).

-

Alteration of Dopamine Metabolite Profile: The inhibition of the primary DOPAL-to-DOPAC conversion pathway can lead to changes in the relative concentrations of various dopamine metabolites. For instance, with the MAO-A pathway partially impeded at the ALDH2 step, the COMT pathway may play a more significant role, leading to an increase in metabolites like 3-methoxytyramine (3-MT).

The following diagram illustrates the core signaling pathway of dopamine metabolism and the point of intervention for this compound.

Quantitative Data on Dopamine and Metabolite Levels

A key study by Kim et al. (2021) investigated the effects of this compound on methamphetamine (MA)-induced changes in dopamine and its metabolites in the rat nucleus accumbens using in vivo microdialysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2][7]. The following table summarizes the key quantitative findings from this study.

| Treatment Group | Analyte | Baseline (pre-injection) % | Peak Post-injection (% of Baseline) | Time to Peak (minutes) |

| MA (1 mg/kg) | Dopamine | 100 | ~350% | 80-100 |

| 3-MT | 100 | ~250% | 100 | |

| This compound (20 mg/kg) + MA (1 mg/kg) | Dopamine | 100 | ~150% | 80 |

| 3-MT | 100 | ~400% | 100 | |

| This compound (20 mg/kg) | Dopamine | 100 | ~50% | 20-80 |

| 3-MT | 100 | ~200% | 100 |

Key Observations:

-

Attenuation of MA-Induced Dopamine Increase: this compound significantly blunted the sharp rise in extracellular dopamine levels typically induced by methamphetamine[2][7].

-

Potentiation of 3-MT Levels: Co-administration of this compound with methamphetamine led to a greater increase in the dopamine metabolite 3-methoxytyramine (3-MT) compared to methamphetamine alone[2][7].

-

Reduction of Basal Dopamine: Administration of this compound alone resulted in a decrease in basal dopamine levels[2][7].

-

No Significant Effect on DOPAC and HVA: In this experimental model, this compound, either alone or in combination with methamphetamine, did not produce statistically significant changes in the levels of DOPAC or HVA[7].

Experimental Protocols

The following is a detailed description of the experimental methodology adapted from Kim et al. (2021)[2][7].

Animal Model and Surgical Procedures

-

Subjects: Male Sprague-Dawley rats.

-

Housing: Controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Surgery: Rats were anesthetized and a guide cannula was stereotaxically implanted into the nucleus accumbens. Animals were allowed to recover for at least 5 days post-surgery.

In Vivo Microdialysis

-

Probe Insertion: On the day of the experiment, a microdialysis probe was inserted through the guide cannula into the nucleus accumbens.

-

Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) into vials containing a stabilization solution.

Drug Administration

-

This compound: Administered via intraperitoneal (i.p.) injection at doses of 10 or 20 mg/kg.

-

Methamphetamine: Administered via i.p. injection at a dose of 1 mg/kg.

-

Timeline: Baseline dialysate samples were collected before drug administration. Following injection, samples were collected for a specified duration to monitor the time-course of neurochemical changes.

Neurochemical Analysis (LC-MS/MS)

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Sample Preparation: Dialysate samples were derivatized to improve the sensitivity and chromatographic separation of the analytes.

-

Chromatography: Separation of dopamine and its metabolites was achieved using a reversed-phase HPLC column with a gradient elution profile.

-

Mass Spectrometry: Analytes were detected and quantified using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions were used for each analyte and internal standard.

-

Quantification: Analyte concentrations were determined by comparing their peak areas to those of known standards in a calibration curve.

The following diagram provides a visual representation of the experimental workflow.

Discussion and Implications

The available data strongly indicate that this compound, through its selective inhibition of ALDH2, significantly alters dopamine metabolism. The attenuation of stimulant-induced dopamine release, as demonstrated in the methamphetamine study, suggests a potential therapeutic application for this compound in the treatment of substance use disorders. By preventing the excessive dopamine surges associated with addictive drugs, this compound may reduce their rewarding and reinforcing properties.

The proposed mechanism involving the formation of THP and subsequent inhibition of dopamine synthesis provides a compelling explanation for the observed effects of this compound, particularly in the context of cocaine self-administration[2][4]. This suggests that ALDH2 inhibitors could represent a novel class of therapeutics for addiction that act by modulating the very synthesis of dopamine in a use-dependent manner.

The lack of significant changes in DOPAC and HVA in the methamphetamine study by Kim et al. (2021) is an interesting finding that warrants further investigation. It is possible that under different experimental conditions, or in different brain regions, the effects on these metabolites might be more pronounced. Future studies should aim to further delineate the complete metabolic fingerprint of ALDH2 inhibition on the dopaminergic system.

Conclusion

This compound is a valuable research tool for dissecting the role of ALDH2 in dopamine metabolism and pathophysiology. Preclinical evidence demonstrates its ability to modulate dopamine levels, particularly in the context of psychostimulant administration. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at exploring the full therapeutic potential of ALDH2 inhibition in neurological and psychiatric disorders. Further research is warranted to expand upon these findings and to translate them into clinical applications.

References

- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suppression of Heavy Drinking and Alcohol Seeking by a Selective ALDH-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Activation of dopamine-containing amacrine cells of retina: light-induced increase of acidic dopamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Role of CVT-10216 in Acetaldehyde Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-10216 is a potent, selective, and reversible inhibitor of mitochondrial aldehyde dehydrogenase 2 (ALDH2), the primary enzyme responsible for the detoxification of acetaldehyde. By inhibiting ALDH2, this compound leads to a significant and dose-dependent accumulation of acetaldehyde following ethanol consumption. This targeted enzymatic inhibition forms the basis of its therapeutic potential in modulating alcohol-seeking behavior and its toxicological profile, particularly in cardiovascular contexts. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, the quantitative impact on acetaldehyde levels, detailed experimental methodologies for its study, and its influence on key signaling pathways.

Introduction

Acetaldehyde, the first metabolite of ethanol, is a highly reactive and toxic compound implicated in many of the pathological effects of alcohol consumption.[1][2][3] The mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) is the principal enzyme responsible for detoxifying acetaldehyde by converting it to acetate.[4][5] Genetic deficiencies in ALDH2, common in East Asian populations, lead to acetaldehyde accumulation and are associated with a lower risk of alcoholism but an increased risk of certain cancers and cardiovascular diseases when alcohol is consumed.[2]

This compound is a small molecule designed to selectively and reversibly inhibit ALDH2.[6][7][8][9][10] Its high affinity and selectivity for ALDH2 over other ALDH isoforms make it a valuable tool for studying the roles of this enzyme and a potential therapeutic agent.[6][7][8][9] This guide details the pharmacology of this compound, with a specific focus on its role in inducing acetaldehyde accumulation.

Mechanism of Action

This compound acts as a potent and selective, reversible inhibitor of ALDH2.[6][7][8][9][10] It exhibits a high degree of selectivity for the mitochondrial ALDH2 isoform over the cytosolic ALDH1 isoform.[8][9]

Table 1: Inhibitory Potency of this compound

| Target Enzyme | IC50 Value |

| ALDH2 | ~29 nM |

| ALDH1 | 1300 nM |

| Data sourced from multiple publications.[6][7][9] |

The inhibition of ALDH2 by this compound is the primary mechanism by which it causes the accumulation of acetaldehyde after ethanol intake.[6][7]

Quantitative Data on Acetaldehyde Accumulation

Administration of this compound prior to ethanol exposure leads to a significant, dose-dependent increase in circulating acetaldehyde levels. The most direct evidence for this comes from preclinical studies in rodents.

Table 2: Effect of this compound on Blood Acetaldehyde Levels in Sprague-Dawley Rats

| This compound Dose (i.p.) | Peak Blood Acetaldehyde (µM) - Estimated |

| Vehicle | ~10 |

| 1 mg/kg | ~40 |

| 3 mg/kg | ~80 |

| 10 mg/kg | ~120 |

| Values are estimated from graphical data presented in Arolfo et al., 2009, following a 1 g/kg ethanol gavage.[6] |

In studies using isolated hearts, pharmacological inhibition of ALDH2 with this compound in wild-type mice treated with ethanol was shown to exacerbate cardiotoxicity, mirroring the effects seen in ALDH2-deficient mice, which is attributed to a significant increase in local acetaldehyde concentrations.

Experimental Protocols

In Vitro ALDH2 Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC50) of this compound on purified ALDH2.

-

Reagents:

-

Purified recombinant human ALDH2

-

Sodium phosphate buffer (50 mM, pH 7.4)

-

NAD+ (1.2 mM)

-

Acetaldehyde (substrate, e.g., 0.18 mM) or other aldehyde substrate like formaldehyde (0.3 mM)

-

This compound stock solution in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, NAD+, and the ALDH2 enzyme (e.g., 1 nM).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the aldehyde substrate.

-

Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Acetaldehyde Measurement in Rodents

This protocol describes the procedure for measuring blood acetaldehyde levels in rats following ethanol and this compound administration.

-

Subjects: Male Sprague-Dawley rats.

-

Materials:

-

This compound

-

Ethanol (e.g., 20% w/v in saline)

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Blood collection tubes containing a derivatizing agent (e.g., 2,4-dinitrophenylhydrazine - DNPH) in an acidic buffer to immediately form a stable adduct with acetaldehyde.

-

Gas chromatography-mass spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system.

-

-

Procedure:

-

Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

After a set time (e.g., 30 minutes), administer ethanol (e.g., 1 g/kg) via oral gavage.

-

Collect blood samples at various time points (e.g., 0, 30, 60, 90, 120 minutes) post-ethanol administration.

-

Immediately mix the blood with the DNPH solution to derivatize the acetaldehyde.

-

Process the samples for analysis. For HPLC, this involves deproteinization with perchloric acid, extraction of the acetaldehyde-hydrazone derivative, and resuspension in a suitable solvent.[11] For GC-MS, headspace analysis is commonly used.[12]

-

Quantify the acetaldehyde-derivative using the calibrated GC-MS or HPLC system.

-

Signaling Pathways and Logical Relationships

Ethanol Metabolism and Acetaldehyde Accumulation

The primary effect of this compound is the direct inhibition of ALDH2, leading to the buildup of its substrate, acetaldehyde, when ethanol is consumed.

References

- 1. The Role of Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) in Neuropathology and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde dehydrogenase inhibition generates a reactive dopamine metabolite autotoxic to dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain Microdialysis Coupled to LC-MS/MS Revealed That this compound, a Selective Inhibitor of Aldehyde Dehydrogenase 2, Alters the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of Heavy Drinking and Alcohol Seeking by a Selective ALDH-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of heavy drinking and alcohol seeking by a selective ALDH-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting liver aldehyde dehydrogenase-2 prevents heavy but not moderate alcohol drinking - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of CVT-10216 in Rodent Alcohol Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of CVT-10216, a selective and reversible inhibitor of aldehyde dehydrogenase 2 (ALDH-2), in preclinical rat models of alcohol consumption and anxiety. The following protocols are based on established research and are intended to guide the design and execution of similar studies.

Introduction

This compound is a potent and highly selective reversible inhibitor of the mitochondrial enzyme ALDH-2, with an IC50 of approximately 29 nM. It displays significantly less activity against the cytosolic ALDH-1 isoform (IC50 of 1.3 µM)[1][2]. By inhibiting ALDH-2, this compound blocks the metabolism of acetaldehyde, the first and toxic metabolite of alcohol. This mechanism mimics the human ALDH-2 genetic deficiency, which is associated with a lower risk of alcoholism[3]. Preclinical studies have demonstrated the efficacy of this compound in reducing excessive alcohol consumption in alcohol-preferring rat strains[1][4]. The compound has also been shown to possess anxiolytic properties, suggesting its potential therapeutic utility in treating alcohol use disorder (AUD) and co-occurring anxiety[4][5]. This compound was later developed under the name ANS-6637[6].

Mechanism of Action: ALDH-2 Inhibition

The primary mechanism of this compound in modulating alcohol consumption is through the inhibition of ALDH-2. This leads to an accumulation of acetaldehyde following alcohol intake, which is believed to produce aversive effects and thereby reduce the motivation to drink.

Quantitative Data Summary

The following tables summarize the effective in vivo dosages of this compound administered via intraperitoneal (i.p.) injection in various rat models of alcohol consumption and anxiety.

Table 1: Dosages for Alcohol Consumption Studies

| Rat Strain | Experimental Model | This compound Dosage (i.p.) | Observed Effect | Reference |

| Fawn Hooded (FH) | 2-Bottle Choice | 7.5, 15, and 30 mg/kg | Dose-dependent reduction in alcohol intake over 24 hours. | [3] |

| Fawn Hooded (FH) | Deprivation-Induced Drinking | 15 mg/kg | Significant decrease in alcohol intake after a 5-day deprivation period. | [3] |

| Fawn Hooded (FH) | Operant Self-Administration | 3 and 10 mg/kg | Significant reduction in alcohol intake and the number of alcohol rewards. | [3] |

| Inbred P (iP) | Operant Self-Administration | 3.75, 7.5, and 15 mg/kg | Dose-dependent decrease in alcohol self-administration. | [3] |

| Long Evans (LE) | Operant Self-Administration | 15 mg/kg | Decrease in operant alcohol intake. | [3] |

| Inbred P (iP) | Cue-Induced Reinstatement | 3.75 mg/kg | Elimination of cue-induced reinstatement of alcohol seeking. | [3] |

| Long Evans (LE) | Cue-Induced Reinstatement | 15 mg/kg | Suppression of alcohol seeking in the absence of alcohol. | [3] |

Table 2: Dosages for Anxiety and Dopamine Release Studies

| Rat Strain | Experimental Model | This compound Dosage (i.p.) | Observed Effect | Reference |

| Fawn Hooded (FH) | Social Interaction Test | 3.75, 7.5, or 15 mg/kg | Dose-dependent increase in social interaction, indicating anxiolytic effects. | [1] |

| Inbred P (iP) & Fawn Hooded (FH) | Locomotor Activity | 15 mg/kg | No significant effect on locomotor activity. | [4] |

| Long Evans (LE) | In Vivo Microdialysis | 7.5 and 15 mg/kg | Prevention of alcohol-induced increases in dopamine release in the nucleus accumbens without altering basal dopamine levels. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in rats.

Protocol 1: Two-Bottle Choice Alcohol Consumption

Objective: To assess the effect of this compound on voluntary alcohol consumption.

Animals: Fawn Hooded (FH) rats trained to drink alcohol.

Materials:

-

This compound

-

Vehicle (e.g., saline or other appropriate solvent)

-

Standard rat chow and water

-

Two drinking bottles per cage (one with water, one with 10% v/v alcohol solution)

-

Animal scale

Procedure:

-

House rats individually with ad libitum access to food and two drinking bottles.

-

Establish a stable baseline of alcohol consumption over several days.

-

On the test day, weigh the rats and administer this compound (7.5, 15, or 30 mg/kg, i.p.) or vehicle.

-

Present the two drinking bottles (water and alcohol solution) and record the consumption from each bottle at specified time points (e.g., 2, 4, 6, and 24 hours) after drug administration.

-

Calculate alcohol intake in g/kg of body weight.

Protocol 2: Operant Alcohol Self-Administration

Objective: To evaluate the effect of this compound on the motivation to self-administer alcohol.

Animals: Long Evans (LE), Fawn Hooded (FH), or inbred P (iP) rats.

Materials:

-

This compound

-

Vehicle

-

Operant conditioning chambers equipped with two levers (one active, one inactive) and a liquid delivery system.

-

10% (v/v) alcohol solution

Procedure:

-

Train rats to press an active lever to receive an alcohol reward. The inactive lever has no programmed consequences.

-

Once a stable pattern of self-administration is achieved, begin the testing phase.

-

Administer this compound (dosages vary by strain, see Table 1) or vehicle via i.p. injection prior to the operant session.

-

Place the rat in the operant chamber and record the number of presses on both the active and inactive levers, as well as the total volume of alcohol consumed.

-

Analyze the data for changes in alcohol intake (g/kg) and the number of rewards earned.

Protocol 3: Cue-Induced Reinstatement of Alcohol Seeking

Objective: To determine if this compound can prevent relapse to alcohol-seeking behavior.

Animals: Inbred P (iP) or Long Evans (LE) rats.

Materials:

-

This compound

-

Vehicle

-

Operant conditioning chambers as described in Protocol 2.

Procedure:

-

Train rats in operant self-administration of alcohol as described above.

-

Extinguish the lever-pressing behavior by removing the alcohol reward while still presenting the cues (e.g., cue light, tone) previously associated with alcohol delivery.

-

Once lever pressing has returned to a low baseline level, conduct the reinstatement test.

-

Administer this compound (3.75 mg/kg for iP rats, 15 mg/kg for LE rats) or vehicle (i.p.).

-

Place the rat back in the operant chamber and present the alcohol-associated cues without delivering any alcohol.

-

Record the number of presses on the active and inactive levers. An increase in active lever pressing in the vehicle group indicates reinstatement of alcohol-seeking behavior.

Protocol 4: In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the effect of this compound on alcohol-induced dopamine release in the nucleus accumbens (NAc).

Animals: Long Evans (LE) rats.

Materials:

-

This compound

-

Vehicle

-

Ethanol (1 g/kg)

-

Microdialysis probes

-

Surgical equipment for probe implantation

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

-

Surgically implant a microdialysis guide cannula targeting the NAc. Allow for recovery.

-

On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid.

-

Collect baseline dialysate samples to measure basal dopamine levels.

-

Administer this compound (7.5 or 15 mg/kg, i.p.) or vehicle.

-

30 minutes after this compound administration, administer ethanol (1 g/kg, i.p.).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the samples for dopamine concentration using HPLC.

-

Express the results as a percentage of the baseline dopamine concentration.

Conclusion

This compound has demonstrated significant efficacy in reducing alcohol consumption and seeking behaviors across multiple rat strains and preclinical models. The dosages outlined in these application notes provide a starting point for researchers investigating the therapeutic potential of ALDH-2 inhibitors for the treatment of alcohol use disorder. It is recommended that investigators perform dose-response studies to determine the optimal dose for their specific experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of Heavy Drinking and Alcohol Seeking by a Selective ALDH-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective ALDH-2 inhibitor reduces anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A selective ALDH-2 inhibitor reduces anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alcohol metabolism in alcohol use disorder: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparing CVT-10216 Stock Solutions for In Vitro Assays

Introduction

CVT-10216 is a potent, selective, and reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2).[1][2] With an IC50 value of approximately 29 nM for ALDH2, it demonstrates over 40-fold selectivity compared to the cytosolic isoform, ALDH1 (IC50 ≈ 1300 nM).[2][3] This small molecule is a valuable tool for researchers investigating the role of ALDH2 in various physiological and pathological processes, including alcohol metabolism, cardiovascular diseases, and neurological disorders.[3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

| Property | Value | Reference |

| Chemical Name | 3-[[[3-[4-[(Methylsulfonyl)amino]phenyl]-4-oxo-4H-1-benzopyran-7-yl]oxy]methyl]benzoic acid | |

| Molecular Formula | C24H19NO7S | [1][3] |

| Molecular Weight | 465.48 g/mol | [1] |

| CAS Number | 1005334-57-5 | [1][3] |

| Appearance | White to beige powder/crystalline solid | [3][] |

| Purity | ≥98% (HPLC) |

This compound is soluble in several organic solvents but is not soluble in water.[1] The solubility in common laboratory solvents is summarized in Table 2. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

| Solvent | Maximum Concentration | Reference |

| DMSO | ~20-100 mg/mL (~43-215 mM) | [3][5][6] |

| DMF | 25 mg/mL (~53.7 mM) | [3][6] |

| 1 eq. NaOH | 23.27 mg/mL (50 mM) | |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3][6] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in in vitro assays.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic bath

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 465.48 g/mol x 1000 mg/g = 4.65 mg

-

-

-

Weigh this compound:

-

Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance.

-

Carefully weigh approximately 4.65 mg of this compound powder into the tube. Record the exact mass.

-

-

Add DMSO:

-

Based on the actual mass of this compound weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

-

Volume (mL) = [Mass (mg) / 465.48 ( g/mol )] / 10 (mmol/L)

-

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

-

Dissolve the Compound:

-

Cap the tube securely and vortex the solution for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.

-

If necessary, briefly sonicate the tube in an ultrasonic bath to aid dissolution.[7]

-

-

Aliquot and Store:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[6][8]

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing stock solutions.

Caption: Mechanism of action of this compound.

Caption: Workflow for preparing this compound stock solutions.

General Handling and Safety Precautions

-

This compound is for research use only and not for human or veterinary use.[1]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

By following these guidelines and protocols, researchers can ensure the accurate and consistent preparation of this compound stock solutions for their in vitro studies, leading to more reliable and reproducible experimental outcomes.

References

- 1. medkoo.com [medkoo.com]

- 2. Suppression of Heavy Drinking and Alcohol Seeking by a Selective ALDH-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. glpbio.com [glpbio.com]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

Administration of CVT-10216 in Animal Studies: A Detailed Protocol and Application Notes

Introduction

CVT-10216 is a potent and highly selective, reversible inhibitor of aldehyde dehydrogenase-2 (ALDH-2), an enzyme crucial in alcohol metabolism and implicated in various neurological pathways.[1][2][3][4] Animal studies have been instrumental in elucidating the pharmacological effects of this compound, particularly its potential in reducing alcohol consumption and exhibiting anxiolytic properties.[1][5] This document provides detailed application notes and protocols for the administration of this compound in animal models, based on findings from published research. The primary route of administration identified in rodent studies is intraperitoneal injection.

Data Summary: Dosing and Administration in Rodent Models

The following table summarizes the quantitative data from various studies that have utilized this compound in rats.

| Animal Model | Administration Route | Dosage Range (mg/kg) | Vehicle | Key Findings | Reference |

| Fawn-Hooded Rats | Intraperitoneal (i.p.) | 3.75, 7.5, 15 | 0.5% Carboxymethylcellulose (CMC) | Dose-dependent increase in social interaction, suggesting anxiolytic effects.[1][3] | [1][3] |

| Fawn-Hooded, Long Evans, and inbred P rats | Intraperitoneal (i.p.) | Not specified | Not specified | Prevents operant self-administration of alcohol and cue-induced reinstatement of alcohol seeking.[4] | [4] |

| Rats | Intraperitoneal (i.p.) | 10, 20 | 1% Carboxymethylcellulose (CMC) | Significantly decreased methamphetamine-induced hyperlocomotion.[6] | [6] |

| Fawn-Hooded Rats | Intraperitoneal (i.p.) | 3.75, 15 | 0.5% Carboxymethylcellulose (CMC) | Prophylactic and acute inhibition of repeated alcohol-withdrawal-induced anxiety.[3] | [3] |

Experimental Protocol: Intraperitoneal (i.p.) Administration of this compound in Rats

This protocol outlines the detailed methodology for the preparation and intraperitoneal injection of this compound in rats.

Materials:

-

This compound powder

-

0.5% or 1% Carboxymethylcellulose (CMC) solution (vehicle)

-

Sterile water for injection

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (25-27 gauge)

-

Analytical balance

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the individual animals.

-

Preparation of Vehicle: Prepare a sterile 0.5% or 1% CMC solution in sterile water for injection.

-

Preparation of this compound Suspension:

-

Weigh the calculated amount of this compound powder accurately.

-

In a sterile tube, add a small amount of the CMC vehicle to the this compound powder to create a paste.

-

Gradually add the remaining volume of the CMC vehicle while continuously vortexing to ensure a homogenous suspension.

-